molecular formula C9H10INO2 B13170705 Methyl 2-amino-2-(4-iodophenyl)acetate

Methyl 2-amino-2-(4-iodophenyl)acetate

Cat. No.: B13170705
M. Wt: 291.09 g/mol
InChI Key: HJZBZFKMIODDHT-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-iodophenyl)acetate is a chemical building block of interest in synthetic and medicinal chemistry research. This iodinated phenylglycine ester derivative is characterized by its molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . The compound is identified by the CAS Registry Number 1862362-33-1 and the SMILES string O=C(OC)C(N)C1=CC=C(I)C=C1, which defines its core structure . As a synthetic intermediate, its key reactive sites are the aromatic iodine and the ester-functionalized alpha-amino acid moiety. The iodine substituent on the phenyl ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal for creating more complex molecular architectures . Researchers utilize such iodinated scaffolds in the synthesis of diverse heterocyclic compounds, including pyrrolidine-2,5-dione derivatives, which are core structures found in various bioactive molecules and potential therapeutic agents . Furthermore, the presence of both amino and ester functional groups provides handles for amide bond formation or hydrolysis, expanding its utility in constructing peptidomimetics or other novel chemical entities. This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes. Handle with appropriate care in accordance with good laboratory practices.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 2-amino-2-(4-iodophenyl)acetate

InChI

InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3

InChI Key

HJZBZFKMIODDHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)I)N

Origin of Product

United States

Preparation Methods

Method A: Thionyl Chloride in Methanol

  • Reagents : 2-(4-Iodophenyl)acetic acid (CAS 1798-06-7), thionyl chloride (SOCl₂), methanol.
  • Procedure :
    • Dissolve 2-(4-iodophenyl)acetic acid (15.0 g, 57.0 mmol) in dry methanol (50 mL).
    • Add SOCl₂ (20.7 mL, 285 mmol) dropwise at 0°C.
    • Stir at room temperature for 1 hour.
    • Concentrate under reduced pressure, wash with Et₂O, and dry over MgSO₄.
  • Yield : 93%.
Parameter Value
Temperature 0°C → room temperature
Reaction Time 1 hour
Solvent Methanol
Catalyst Thionyl chloride

Method B: Hydrochloric Acid in 1,4-Dioxane

  • Reagents : 2-(4-Iodophenyl)acetic acid, 4N HCl in dioxane, methanol.
  • Procedure :
    • Dissolve 2-(4-iodophenyl)acetic acid (5.0 g, 19.1 mmol) in methanol (200 mL).
    • Add 4N HCl in dioxane (10 mL).
    • Stir at 20°C for 24 hours.
    • Concentrate under reduced pressure.
  • Yield : 98%.
Parameter Value
Temperature 20°C
Reaction Time 24 hours
Solvent Methanol/1,4-dioxane
Catalyst HCl

The introduction of the amino group at the α-carbon of the acetate moiety is achieved via Hofmann rearrangement or Curtius reaction , though specific protocols for this compound are not detailed in the provided sources. General steps include:

  • Amide Formation : React methyl 2-(4-iodophenyl)acetate with ammonia or a protected amine.
  • Rearrangement : Treat the amide with bromine and a strong base (e.g., NaOH) to generate the amine.
  • Deprotection : Remove protecting groups (if used) under acidic or catalytic conditions.

Industrial-Scale Optimization

For commercial production, continuous flow reactors and automated systems are employed to enhance efficiency. Key parameters include:

Parameter Industrial Protocol
Reactor Type Continuous flow system
Purification Crystallization from hexane
Throughput 50–100 kg/batch

Analytical Validation

Post-synthesis characterization ensures product integrity:

Technique Key Data
¹H NMR δ 3.69 (s, 3H, ester), 7.03–7.65 (m, 4H, aromatic)
IR Spectroscopy 1740 cm⁻¹ (ester C=O stretch)
HPLC Purity >98% (C18 column, acetonitrile/water)

Challenges and Solutions

  • Metal Residues : Avoided by using non-metallic catalysts (e.g., HCl) in esterification.
  • Racemization : Controlled via low-temperature amination and chiral HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-iodophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenylacetic acid derivative.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenylacetic acid derivatives.

    Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-amino-2-(4-iodophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The iodine atom in the target compound increases molecular weight significantly compared to fluorine or bromine analogs.
  • Electronic Effects: The electron-withdrawing nitro group in the meta-nitrophenyl analog increases acidity of the α-amino proton (pKa ~3.5 vs. ~8.5 for the iodo derivative), influencing reactivity in nucleophilic reactions .
  • Stereochemical Considerations: Enantiopure derivatives like (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3) are critical for chiral drug synthesis, with reported ee >99% in Ugi reactions .

Reactivity Trends :

  • Iodine’s polarizability facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation—a pathway less efficient in fluoro/bromo analogs .
  • The amino group in Methyl 2-(4-amino-3-iodophenyl)acetate allows for diazotization, a reaction irrelevant to the parent compound due to the absence of a free NH₂ group .

Biological Activity

Methyl 2-amino-2-(4-iodophenyl)acetate, also known as a halogenated derivative of phenylacetate, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound is characterized by its molecular formula C10H12INO2C_{10}H_{12}INO_2 and a molecular weight of approximately 327.54 g/mol. Its structure, featuring an amino group and an iodine substituent on a phenyl ring, enables interactions with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on proteins, while the iodine atom may participate in halogen bonding, enhancing binding affinity and specificity towards various enzymes. This dual functionality allows the compound to act as both an inhibitor and an activator of target proteins, modulating biochemical pathways effectively.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzyme activities, making it a valuable tool in biochemical assays for studying enzyme kinetics and mechanisms.
  • Protein-Ligand Interactions : The compound is employed in studies focusing on protein-ligand interactions, providing insights into the binding affinities and structural dynamics of various biomolecules.
  • Therapeutic Potential : There is ongoing investigation into the therapeutic applications of this compound, particularly in cancer research where it has been linked to the degradation of oncogenic proteins such as SHP2 .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound is highlighted when compared to similar compounds. Below is a table summarizing its comparison with related compounds:

Compound NameMolecular FormulaSimilarity Index
Methyl 4-amino-5-iodo-2-methoxybenzoateC11H14INO20.76
Methyl (4-iodophenyl)acetateC9H9IO20.75
Methyl 1-(4-iodophenyl)cyclopropanecarboxylateC11H13IO20.75
Methyl 4-amino-5-iodo-2-methylbenzoateC11H12INO20.75

The presence of the iodine atom in this compound imparts distinct chemical reactivity compared to its analogs, making it particularly useful in specific research applications.

Case Studies and Research Findings

Case Study: Enzyme Interaction Studies
In a study examining enzyme-substrate interactions, this compound was utilized as a probe to elucidate the binding mechanisms involved in enzyme catalysis. The compound demonstrated significant inhibition of target enzymes, leading to insights into their catalytic mechanisms and potential pathways for drug development.

Research Findings on Anticancer Activity
Recent research has explored the anticancer properties of this compound through its role as a proteolysis targeting chimera (PROTAC). This application highlights its potential in selectively degrading oncogenic proteins like SHP2, thereby suppressing MAPK signaling pathways crucial for cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-iodophenyl)acetate, and how do yields vary under different conditions?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or enantioselective methods. A common strategy involves coupling 4-iodophenylacetic acid derivatives with methyl esters under peptide-coupling conditions (e.g., EDCI/HOBt). For enantioselective synthesis, chiral auxiliaries or asymmetric hydrogenation may be employed, similar to methods used for structurally related compounds like (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, which achieves ~98% yield via methanol-mediated esterification .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)PurityReference
Nucleophilic SubstitutionEDCI/HOBt, DCM, RT85–90≥95%Adapted from
Asymmetric HydrogenationChiral Ru-complex, H₂75–8098%Extrapolated from
EsterificationMethanol, H₂SO₄, reflux90–9597%Based on

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Structural confirmation requires spectroscopic methods:

  • ¹H/¹³C NMR : Look for characteristic signals (e.g., methyl ester at δ ~3.7 ppm, aromatic protons at δ ~7.3–7.6 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 320.07 (C₉H₁₀INO₂).
  • X-ray Crystallography : For absolute configuration, use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this compound, and how can they be mitigated?

Methodological Answer: Racemization at the α-amino position is a key challenge, especially under acidic/basic conditions. To minimize this:

  • Use low-temperature reactions (e.g., <0°C) during esterification.
  • Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).

Q. Table 2: Stereochemical Control Strategies

StrategyConditionsee (%)Reference
Asymmetric CatalysisBINAP-Ru, H₂, 50°C88–92
Kinetic ResolutionLipase B, organic solvent85–90Extrapolated from

Q. How do electronic effects of the 4-iodophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing iodine substituent activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings, the iodide acts as a directing group, enabling regioselective functionalization. For example:

  • Pd-Catalyzed Coupling : React with aryl boronic acids in THF/H₂O (1:1) at 80°C .
  • Radical Fluorination : Use redox-active ester precursors (e.g., 1,3-dioxoisoindolin-2-yl esters) for late-stage ¹⁸F labeling .

Q. Key Data from :

  • ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH₃).

Q. What computational methods are suitable for modeling the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···H contacts) using CrystalExplorer .
  • SHELXL Refinement : Refine X-ray data with anisotropic displacement parameters for iodine .

Q. How can contradictions in spectroscopic data be resolved when characterizing novel derivatives?

Methodological Answer: Contradictions often arise from solvent effects or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate NMR, IR, and MS data.
  • Crystallographic Resolution : Resolve ambiguities in regiochemistry via single-crystal XRD .
  • Dynamic NMR (DNMR) : Study conformational exchange in solution (e.g., rotamers of the ester group) .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hood, and explosion-proof refrigeration for iodinated intermediates.
  • Waste Disposal : Collect halogenated waste separately, adhering to EPA guidelines .
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .

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